![molecular formula C21H18N4O4S B2840220 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251603-95-8](/img/structure/B2840220.png)
2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of isothiazolopyrimidines. This compound is characterized by its unique bicyclic structure, which includes both isothiazole and pyrimidine rings. The presence of benzyl and methoxyphenyl groups further enhances its chemical diversity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a benzyl-substituted isothiazole derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the process. Additionally, purification steps like recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: Share a similar bicyclic structure but differ in the substituents attached to the rings.
Indeno[1,2-b]pyran derivatives: Have a similar spiro structure but with different functional groups.
Uniqueness
2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide stands out due to its specific combination of isothiazole and pyrimidine rings, along with the benzyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. Understanding its mechanisms and effects on various biological systems is crucial for evaluating its therapeutic potential.
Chemical Structure
The molecular formula of the compound is C21H20N2O4S, with a molecular weight of approximately 422.5 g/mol. The structure features a complex arrangement that includes a benzyl group, a methoxyphenyl group, and an isothiazolo-pyrimidine core, which may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the cytotoxic activity of this compound against various cancer cell lines. The compound's structural components suggest potential interactions with cellular targets involved in cancer progression.
-
Cell Line Studies : In vitro assays have demonstrated that derivatives of isothiazolo-pyrimidines exhibit significant cytotoxic effects against several cancer cell lines:
- HL-60 (human promyelocytic leukemia)
- HCT-8 (human colon cancer)
- MDA-MB-435 (human breast cancer)
- SF295 (human glioblastoma)
- Mechanism of Action : The compound appears to inhibit microtubule assembly, acting as a competitive inhibitor similar to colchicine. This suggests that it may interfere with mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
The activity of the compound can be influenced by modifications in its structure:
- Benzyl Group Modifications : Variations in substituents on the benzyl group significantly affect bioactivity. For example, the presence of polar groups like hydroxyl (OH) enhances activity .
- Dioxole Ring Integrity : The maintenance of the dioxole structure is critical for preserving anticancer efficacy .
Data Table: Biological Activity Summary
Cell Line | IC50 Value (µM) | Observations |
---|---|---|
HL-60 | 8.9 | Most potent inhibition observed |
HCT-8 | 101.5 | Modest inhibition |
MDA-MB-435 | 119.5 | Variable response; some derivatives more active |
SF295 | >100 | Limited activity noted |
Case Studies
- Case Study on Structural Variants : A study on analogs of isothiazolo-pyrimidines indicated that compounds with additional polar substituents showed improved cytotoxicity across various cancer cell lines. Specifically, compounds with hydroxyl groups at strategic positions demonstrated enhanced interaction with cellular targets .
- Comparative Analysis with Known Antineoplastics : The compound has been compared to established drugs like podophyllotoxin and colchicine in terms of mechanism and efficacy, indicating that while it shares some mechanisms, its unique structure may offer novel pathways for therapeutic intervention .
Properties
IUPAC Name |
2-(6-benzyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-29-16-9-5-8-15(10-16)22-18(26)12-24-17-13-30-23-19(17)20(27)25(21(24)28)11-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGQECTEWNJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.